molecular formula C18H25NO3 B11830412 1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-

1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-

Cat. No.: B11830412
M. Wt: 303.4 g/mol
InChI Key: OAVKTUXIQPCHHL-FUJDEKNSSA-N
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Description

The compound “1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde” is a spirocyclic molecule featuring a unique 1,6-dioxa-4-aza backbone fused to a bicyclic [4.4]nonane system. Its stereochemical configuration (2S,3S,5R,7S,9S) and substituents—3,4-dimethyl, 9-isopropyl, and 2-phenyl groups—impart distinct physicochemical and biological properties. The aldehyde group at position 7 enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonane-7-carbaldehyde

InChI

InChI=1S/C18H25NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,11-13,15-17H,10H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1

InChI Key

OAVKTUXIQPCHHL-FUJDEKNSSA-N

Isomeric SMILES

C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)C=O)C(C)C)C3=CC=CC=C3

Canonical SMILES

CC1C(OC2(N1C)C(CC(O2)C=O)C(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde involves multiple steps, typically starting with the formation of the spiro ring system. One common method involves the cyclization of appropriate dihydroxy ketones under acidic conditions to form the spiroketal structure

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug discovery and development. Its spirocyclic framework is known to enhance biological activity by providing rigidity and specificity in molecular interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit potent antimicrobial properties. For instance, azaspiroketals have been synthesized and evaluated for their anti-mycobacterial activity, showing significant efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.3 to 0.7 μM . This highlights the potential of 1,6-Dioxa-4-azaspiro[4.4]nonane derivatives in combating resistant bacterial strains.

Glycogen Phosphorylase Inhibition

The compound has been explored for its ability to inhibit glycogen phosphorylase (GP), which is crucial in managing type 2 diabetes by preventing excessive glucose production in the liver . The synthesis of related spirocyclic nucleosides demonstrated moderate inhibition of rabbit muscle glycogen phosphorylase, suggesting that such compounds could be further developed as therapeutic agents for diabetes management.

Synthetic Methodologies

The synthesis of 1,6-Dioxa-4-azaspiro[4.4]nonane has been achieved through various innovative methodologies that highlight its versatility.

Radical Pathways

A notable synthetic approach involves the use of radical translocation strategies to construct the spirocyclic structure from simple precursors . This method not only provides a pathway to synthesize the target compound efficiently but also opens avenues for modifying its structure to enhance biological activity.

Synthesis of Spironucleosides

The application of radical chemistry has led to the successful synthesis of anomeric spironucleosides containing similar spirocyclic frameworks . These compounds are valuable for their biological functions and can be tailored for specific therapeutic targets.

Case Studies and Research Findings

Several case studies have documented the synthesis and application of 1,6-Dioxa-4-azaspiro[4.4]nonane derivatives:

Study Objective Findings
Study on Glycogen Phosphorylase Inhibition Evaluate the inhibition potential of spirocyclic nucleosidesIdentified moderate inhibitors with potential for diabetes treatment
Antimicrobial Activity Assessment Assess efficacy against Mycobacterium tuberculosisDerivatives showed MIC values between 0.3 - 0.7 μM
Synthesis via Radical Pathways Develop efficient synthetic routesDemonstrated successful construction of spirocyclic structures

Mechanism of Action

The mechanism of action of 1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spiro structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Spiro Ring Size: The target compound’s [4.4]nonane core differs from the [4.5]decane system in , which may alter ring strain and conformational stability.
  • Functional Groups : The aldehyde group in the target compound contrasts with carboxylic acid (), ester (), and hydroxyl () moieties in analogs, affecting solubility and reactivity.
  • Stereochemistry : The (2S,3S,5R,7S,9S) configuration introduces steric and electronic effects absent in simpler analogs like or .

Physicochemical Properties

Property Target Compound 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride Ethyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Molecular Formula Likely C18H25NO3 C8H14ClNO3 C12H21NO3
Molecular Weight ~307.4 (estimated) 207.66 227.30
Polarity Moderate (aldehyde + aryl) High (carboxylic acid + salt) Low (ester)
Reactivity High (aldehyde electrophilicity) Moderate (acid-base reactions) Low (ester stability)

Notable Differences:

  • The aldehyde group in the target compound increases electrophilicity compared to the carboxylate () or ester () analogs.

Biological Activity

1,6-Dioxa-4-azaspiro[4.4]nonane derivatives have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. This article focuses on the biological activity of the specific compound 1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-. We will explore its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a spirocyclic structure that contributes to its biological properties. The synthesis of this compound typically involves several steps including lithiation and oxidative cyclization strategies. For instance, a related study utilized a 6-lithiation strategy to create a hydroxymethyluridine intermediate followed by oxidative cyclization to yield spirocyclic nucleosides that exhibited modest inhibition of glycogen phosphorylase (GP) .

Inhibition of Glycogen Phosphorylase

One of the primary biological activities observed for compounds within this class is the inhibition of glycogen phosphorylase (GP). This enzyme plays a crucial role in glycogenolysis, and its inhibition is particularly relevant in managing conditions like type 2 diabetes. The spirocyclic nucleosides derived from similar structures have been reported to act as modest inhibitors of rabbit muscle glycogen phosphorylase (RMGPb), which can help regulate glucose production in the liver .

Anticancer Properties

Preliminary studies suggest potential anticancer activity for compounds with similar structural motifs. For example, certain spirocyclic compounds have shown activity against various cancer cell lines, indicating that modifications in the spiro structure may enhance their bioactivity .

Mechanistic Insights

The biological mechanisms underlying the activity of these compounds often involve radical translocation processes during synthesis that may influence their interaction with target enzymes. The rigidity of the pyranosyl ring in these compounds has been noted to affect their reactivity and binding affinity towards GP .

Case Study 1: Glycogen Phosphorylase Inhibition

In a study examining various spirocyclic nucleosides, it was found that modifications to the sugar moiety significantly impacted inhibitory potency against RMGPb. The study highlighted that specific stereochemical configurations were crucial for optimal enzyme inhibition .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer potential of spirocyclic derivatives against prostate cancer cell lines (PC-3). The results indicated that certain modifications could lead to enhanced cytotoxicity compared to standard treatments .

Data Summary Table

Activity Compound Effect Reference
Glycogen Phosphorylase Inhibition1,6-Dioxa-4-azaspiro[4.4]nonane derivativesModest inhibition of RMGPb
Anticancer ActivityRelated spirocyclic compoundsCytotoxic effects on PC-3 cell lines

Q & A

Basic: What synthetic strategies ensure stereochemical fidelity in the synthesis of this spiro compound?

Answer:
The synthesis of stereochemically complex spiro compounds requires precise control of reaction conditions and chiral auxiliaries. For example, analogous spiro systems (e.g., 8-(4-dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane derivatives) are synthesized via multicomponent reactions involving spiro-diones and aromatic amines, with stereochemical outcomes influenced by solvent polarity, temperature, and catalysts like pyrrolidine . Key steps include:

  • Stereoselective cyclization : Use of chiral catalysts or enantiopure starting materials to enforce the (2S,3S,5R,7S,9S) configuration.
  • Post-synthetic validation : Melting point analysis, IR spectroscopy (to confirm carbonyl and spiro-oxygen moieties), and elemental analysis for purity .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Stepwise optimization : Use density functional theory (DFT) to model spirocyclization energetics and identify rate-limiting steps.
  • Parameter screening : Combine computational predictions with high-throughput experimentation to validate optimal solvents, temperatures, and catalysts .
    This methodology reduces synthesis timelines by >50% compared to traditional approaches .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, spiro-ether C-O-C bands at ~1100 cm⁻¹) .
  • UV-Vis spectroscopy : Detects conjugation in the phenyl and carboxaldehyde groups (λmax ~250–300 nm) .
  • Chiral HPLC : Essential for confirming enantiopurity due to the compound’s five stereocenters. Use polysaccharide-based columns with hexane/isopropanol gradients .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or impurities. Mitigation strategies include:

  • Cross-validation : Compare experimental NMR/IR data with quantum-mechanical simulations (e.g., ACD/Labs Percepta or Gaussian) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by determining the crystal structure .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or fluxional behavior .

Advanced: What purification strategies address challenges posed by the compound’s hydrophobicity and stereoisomerism?

Answer:

  • Reverse-phase chromatography : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to separate stereoisomers. This method achieved >96% purity in analogous spiro compounds .
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to enhance enantiomeric resolution. Additives like chiral amines can improve crystal lattice formation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (similar to tert-butyl diazaspiro compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of aldehydes or spiro-ether vapors.
  • First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How can factorial design improve reaction yield studies for this compound?

Answer:
A 2³ factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratio):

  • Factors and levels :

    FactorLow (-1)High (+1)
    Temperature (°C)6080
    Catalyst (mol%)510
    Solvent (DMF:H2O)3:11:1
  • Response surface modeling : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and optimize yield .

Advanced: What mechanistic insights explain unexpected byproducts during spirocyclization?

Answer:
Byproducts often arise from:

  • Keto-enol tautomerization : Stabilize intermediates via protonation (e.g., acetic acid additive) to suppress enol-derived side products .
  • Steric hindrance : Bulky substituents (e.g., isopropyl groups) may slow ring closure, leading to open-chain intermediates. Adjust reaction time or use microwave-assisted heating to accelerate kinetics .

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